molecular formula C16H16O B1194077 3,4-Diphenyltetrahydrofuran CAS No. 93433-53-5

3,4-Diphenyltetrahydrofuran

Cat. No. B1194077
CAS RN: 93433-53-5
M. Wt: 224.3 g/mol
InChI Key: BQRJKBFGRQFFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diphenyltetrahydrofuran is an aryltetrahydrofuran.

Scientific Research Applications

1. Chemical Synthesis and Catalyst Applications

3,4-Diphenyltetrahydrofuran has been studied for its potential in chemical synthesis. For instance, its reaction with catalytic mixtures, such as platinum compounds, has been explored for the synthesis of cyclic ethers like 2-methyl-4,4-diphenyltetrahydrofuran. These reactions demonstrate the compound's utility in facilitating diverse functional group tolerances and in the formation of complex bicyclic ethers (Qian, Han, & Widenhoefer, 2004).

2. Synthesis of Furoxan Derivatives

The compound has been utilized in the synthesis of diphenylfuroxan derivatives, starting from benzil through hydroamine addition and oxidative cyclization. The efficient production of these derivatives, with yields reaching up to 92.8%, highlights the compound's significance in organic synthesis and potential applications in various industrial processes (Li Chun-ying, 2010).

3. Development of Novel Organic Compounds

Research has also focused on developing new organic compounds using 3,4-Diphenyltetrahydrofuran. For example, studies on palladium-catalyzed cycloadditions involving this compound have led to the creation of spirotetrahydrofuran oxindoles, which are of interest due to their unique three-dimensional structures and potential applications in medicinal chemistry (Li et al., 2021).

4. Exploration in Mass Spectrometry

The compound's derivatives have been analyzed using mass spectrometry to understand their fragmentation patterns, particularly in the context of potential biological metabolites. Such studies contribute to a deeper understanding of the compound's stability and reactivity, which is crucial in pharmaceutical research and development (Stolić et al., 2016).

5. Application in Solvent Research

Finally, 3,4-Diphenyltetrahydrofuran's derivatives have been investigated in solvent research. For instance, studies on solvent usage in organic processes have highlighted the growing importance of tetrahydrofuran derivatives like 2-methyltetrahydrofuran, which are derived from biomass and have broad applications in organic chemistry (Ashcroft et al., 2015).

properties

CAS RN

93433-53-5

Product Name

3,4-Diphenyltetrahydrofuran

Molecular Formula

C16H16O

Molecular Weight

224.3 g/mol

IUPAC Name

3,4-diphenyloxolane

InChI

InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

BQRJKBFGRQFFMF-UHFFFAOYSA-N

SMILES

C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

93433-53-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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